N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Catalog No.
S8257855
CAS No.
M.F
C10H11FN2O4S
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-s...

Product Name

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

IUPAC Name

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzenesulfonamide

Molecular Formula

C10H11FN2O4S

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C10H11FN2O4S/c1-12(7-2-3-7)18(16,17)8-4-5-10(13(14)15)9(11)6-8/h4-7H,2-3H2,1H3

InChI Key

OUNGJQMVNVCEBJ-UHFFFAOYSA-N

SMILES

CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is an organosulfur compound distinguished by its sulfonamide group attached to a benzene ring. This compound features several notable substituents: a cyclopropyl group, a fluorine atom, a methyl group, and a nitro group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities, making it a subject of interest in various fields of research and application .

  • Oxidation: The nitro group can be oxidized further to form nitroso or higher oxidation state derivatives.
  • Reduction: Under suitable conditions, the nitro group can be reduced to an amine.
  • Substitution: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of other functional groups .

These reactions highlight the compound's versatility in organic synthesis and its potential for modification.

Research into the biological activity of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide indicates that it may interact with various biomolecules. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. Additionally, the nitro group may undergo bioreduction within biological systems, leading to reactive intermediates that could affect cellular functions .

The synthesis of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Sulfonation: A suitable benzene derivative is sulfonated to introduce the sulfonamide group.
  • Nitration: The nitro group is added through nitration reactions.
  • Fluorination: The fluorine atom is introduced via electrophilic fluorination methods.
  • Cyclopropylation: Finally, the cyclopropyl group is incorporated through cyclopropanation techniques.

Each step requires careful control of reaction conditions, often involving strong acids, bases, and specific catalysts to achieve high yields and purity .

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide has a range of applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological interactions and effects on cellular processes.
  • Medicine: It is explored as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Industry: Utilized in developing advanced materials and chemical processes due to its unique properties .

Studies focusing on the interactions of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide with biological targets have shown that it may inhibit specific enzymes related to metabolic pathways. The sulfonamide structure allows for competitive inhibition mechanisms against target enzymes, which could lead to therapeutic applications in treating bacterial infections or other diseases where enzyme inhibition is beneficial .

Several compounds share structural similarities with N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide. Here are some notable examples:

Compound NameKey Features
N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamideContains an amino group; potential for different biological activity
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamideLacks the cyclopropyl group; simpler structure
4-Methyl-N-(1-methylcyclopropyl)-3-nitrobenzenesulfonamideFeatures a methylcyclopropyl group; different steric effects
3-Amino-N-cyclobutyl-4-methylbenzenesulfonamideCyclobutyl instead of cyclopropyl; altered reactivity

Uniqueness

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups. The structural rigidity provided by the cyclopropyl group enhances its chemical stability and reactivity, while the fluorine atom contributes to metabolic stability. This distinct profile makes it particularly interesting for further research and application in pharmaceuticals and materials science .

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

274.04235617 g/mol

Monoisotopic Mass

274.04235617 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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